molecular formula C9H8BrFN2 B13057482 (3S)-3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile

(3S)-3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile

Cat. No.: B13057482
M. Wt: 243.08 g/mol
InChI Key: IOLBARDRMDSZLC-VIFPVBQESA-N
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Description

(3S)-3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile is a chiral nitrile derivative featuring a phenyl ring substituted with bromine (3-position) and fluorine (5-position). The (3S) stereochemistry at the amino-bearing carbon distinguishes it from racemic or other stereoisomeric forms.

Properties

Molecular Formula

C9H8BrFN2

Molecular Weight

243.08 g/mol

IUPAC Name

(3S)-3-amino-3-(3-bromo-5-fluorophenyl)propanenitrile

InChI

InChI=1S/C9H8BrFN2/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5,9H,1,13H2/t9-/m0/s1

InChI Key

IOLBARDRMDSZLC-VIFPVBQESA-N

Isomeric SMILES

C1=C(C=C(C=C1F)Br)[C@H](CC#N)N

Canonical SMILES

C1=C(C=C(C=C1F)Br)C(CC#N)N

Origin of Product

United States

Biological Activity

(3S)-3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile is a chiral organic compound with the molecular formula C9_9H8_8BrFN2_2 and a molecular weight of approximately 243.08 g/mol. Its unique structure, featuring a brominated and fluorinated phenyl group along with an amino and nitrile functional group, positions it as a significant candidate in medicinal chemistry and pharmacological research. This article explores its biological activity, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant case studies.

The compound's structure is characterized by:

  • Chirality : The presence of a chiral center enhances its specificity in biological interactions.
  • Functional Groups : The amino group (–NH2_2), bromine (Br), and fluorine (F) substitutions influence its reactivity and biological activity.

Research indicates that this compound may interact with enzymes or receptors involved in critical biological pathways. Preliminary studies suggest that similar compounds have shown potential in:

  • Enzyme Inhibition : Compounds with analogous structures have been investigated for their ability to inhibit key enzymes in metabolic pathways.
  • Receptor Binding : The compound's unique substitution pattern may enable it to bind effectively to specific receptors, potentially modulating their activity.

Therapeutic Applications

The compound has been explored for various therapeutic properties:

  • Anticancer Activity : Some studies suggest that related compounds exhibit significant anticancer properties, with IC50_{50} values indicating effectiveness against various cancer cell lines.
  • Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects, particularly against Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study involving related compounds demonstrated that certain derivatives exhibited promising anticancer activity against HeLa cells, with IC50_{50} values around 2.59 µM compared to doxorubicin's 2.35 µM .
    • Another investigation highlighted the role of structural modifications in enhancing anticancer efficacy, emphasizing the importance of the bromine and fluorine substituents .
  • Enzymatic Interaction Studies :
    • Research has shown that similar compounds can act as biochemical probes or inhibitors in enzymatic studies, providing insights into their mechanisms of action .

Comparative Analysis of Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaNotable Features
(3S)-3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrileC9_9H8_8BrClN2_2Contains chlorine instead of fluorine; altered reactivity
(3S)-3-Amino-3-(5-bromo-2-fluorophenyl)propanenitrileC9_9H8_8BrFN2_2Similar brominated structure; different fluorination position
(3S)-3-Amino-3-(2-bromo-5-fluorophenyl)propanenitrileC9_9H8_8BrFN2_2Variation in bromo position; impacts steric hindrance

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound serves as a precursor in the development of pharmaceuticals, particularly those targeting cancer and infectious diseases. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

2. Anticancer Activity

Research has indicated that derivatives of (3S)-3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A study demonstrated that related compounds showed IC50 values around 2.59 µM against HeLa cells, comparable to doxorubicin's effectiveness at 2.35 µM.

3. Enzyme Inhibition

The compound may inhibit key enzymes involved in metabolic pathways. Its unique substitution pattern allows it to bind effectively to specific receptors or enzymes, potentially modulating their activity.

Anticancer Studies

  • Cytotoxic Effects : In vitro studies have shown that certain derivatives exhibit promising anticancer activity, emphasizing the importance of bromine and fluorine substituents in enhancing efficacy.
  • Mechanistic Insights : Investigations into the mechanisms of action suggest that these compounds may act as biochemical probes or inhibitors, providing insights into their interactions with biological systems.

Enzymatic Interaction Studies

Research indicates that compounds similar to this compound can serve as valuable tools in enzymatic studies, aiding in the understanding of their biochemical roles and potential therapeutic applications.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : Halogen positioning significantly alters molecular weight and steric/electronic profiles. For example, replacing bromine with chlorine (as in ) reduces molecular weight by ~44.46 g/mol.
  • Purity Data : Only specifies purity (≥95%), suggesting variability in commercial availability.

Preparation Methods

Starting Materials and Halogenated Aromatic Precursors

The synthesis begins with commercially available halogenated aromatic compounds such as 3-bromo-5-fluorophenol or related derivatives. These are used as precursors for introducing the bromine and fluorine substituents on the phenyl ring.

Typical preparation of 3-bromo-5-fluorophenyl intermediates:

Starting Material Reaction Conditions Yield Notes
3-Bromo-5-fluorophenol Potassium carbonate, acetonitrile, 85°C, 1h 77% Nucleophilic substitution to form phenoxy derivatives
3-Bromo-5-fluorophenol Potassium carbonate, acetone, 60°C, 16h 71% Alkylation with chloroacetamide derivatives
3-Bromo-5-fluorophenol Sodium hydroxide, water, 120°C, 120h 38% Hydroxyalkylation under pressure vessel conditions

These intermediates serve as key building blocks for further elaboration into the target aminonitrile.

Formation of the Chiral Aminonitrile Core

The chiral center at the 3-position is typically introduced via asymmetric synthesis or chiral resolution methods. Common strategies include:

General Synthetic Route

A representative synthetic route involves:

Industrial and research settings may employ continuous flow reactors and automated chiral resolution systems to improve yield, purity, and scalability.

Detailed Research Findings and Reaction Conditions

Synthesis Summary Table

Step Reagents/Conditions Yield (%) Remarks
Halogenated phenyl precursor synthesis K2CO3, acetonitrile, 85°C, 1h or acetone, 60°C, 16h 71-77 Efficient halogenated phenyl ether formation
Chiral amination step Chiral catalyst or auxiliary, controlled temp Variable Critical for enantioselectivity
Nitrile group introduction Cyanide source or nitrile-containing reagent Variable Requires careful handling due to toxicity
Purification and resolution Chromatography, crystallization High purity Ensures isolation of (3S) enantiomer

Reaction Examples and Conditions

  • Halogenated phenyl ether formation: Reaction of 3-bromo-5-fluorophenol with alkyl halides or chloroacetamides in the presence of potassium carbonate in polar aprotic solvents (acetonitrile or acetone) at elevated temperatures (60–85°C) yields key intermediates in 70–77% yields.

  • Chiral amination and nitrile incorporation: While specific experimental protocols for (3S)-3-amino-3-(3-bromo-5-fluorophenyl)propanenitrile are proprietary or limited, analogous aminonitrile syntheses employ chiral catalysts or auxiliaries to achieve stereoselective amination, followed by nitrile introduction via nucleophilic substitution or cyanide addition.

  • Continuous flow and automation: Industrial approaches utilize continuous flow reactors to maintain consistent reaction parameters, enhancing yield and stereoselectivity. Automated chiral resolution techniques further improve the efficiency of isolating the desired (3S) enantiomer.

Analytical and Purification Techniques

Summary Table of Compound Data

Parameter Value
Compound Name This compound
Molecular Formula C9H8BrFN2
Molecular Weight 243.08 g/mol
CAS Number 1820684-32-9
IUPAC Name This compound
Standard InChI InChI=1S/C9H8BrFN2/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5,9H,1,13H2/t9-/m0/s1
SMILES C1=C(C=C(C=C1F)Br)C@HN

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/CatalystsTemp. (°C)Yield (%)Purity (GC)
Nitrile formationTMSCN, BF₃·Et₂O-1065>95%
Asymmetric amination(R)-BINAP-PdCl₂2578>97%

How can researchers ensure accurate characterization of this compound’s stereochemistry?

Methodological Answer:
Combine multiple techniques:

  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., synchrotron radiation for heavy atoms like bromine) .
  • Vibrational Circular Dichroism (VCD) : Differentiate (3S) from (3R) enantiomers via C-N and C-Br bond vibrational modes.
  • 2D NMR (NOESY) : Confirm spatial proximity between the amino group and fluorophenyl ring .

Advanced Research Questions

How to address contradictions in spectroscopic data during mechanistic studies of halogenated intermediates?

Methodological Answer:
Contradictions often arise from dynamic halogen bonding or solvent effects. Mitigation strategies include:

  • Variable-temperature NMR : Monitor bromine’s paramagnetic effects on chemical shifts in DMSO-d₆ vs. CDCl₃ .
  • Computational validation : Use DFT (e.g., B3LYP/6-311+G(d,p)) to model electronic environments and compare with experimental IR/UV-Vis spectra .

Q. Table 2: Discrepancy Analysis Example

ObservationHypothetical CauseValidation Method
Split ¹³C NMR peaksRotameric interconversionVT-NMR at -40°C
Unusual HPLC retentionSolvent polarity mismatchColumn screening (C18 vs. HILIC)

What role does this compound play in designing covalent organic frameworks (COFs)?

Methodological Answer:
The nitrile and amino groups serve as linkers for constructing COFs via condensation reactions:

  • Boron-based frameworks : React with phenyl diboronic acid to form layered structures (e.g., COF-1 analogues) with pore sizes ~7–10 Å .
  • Stability testing : Thermogravimetric analysis (TGA) up to 500°C confirms thermal robustness for gas storage applications.

Q. Table 3: COF Design Parameters

PropertyValueMethod
Surface area700–900 m²/gBET analysis
Pore volume0.45 cm³/gN₂ adsorption

How can computational models predict bioactivity or reactivity in medicinal chemistry contexts?

Methodological Answer:

  • Molecular docking : Simulate interactions with kinase targets (e.g., EGFR) using AutoDock Vina. The bromine atom enhances hydrophobic binding in active sites .
  • ADMET profiling : Predict metabolic stability via CYP450 isoform binding (SwissADME). The fluorophenyl group reduces oxidative metabolism risk .

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